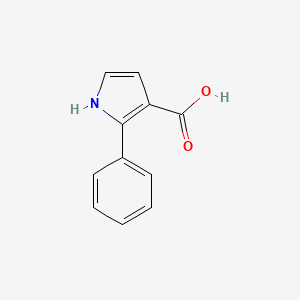
2-Phenyl-1h-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Phenyl-1h-pyrrole-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that generates a pyrrole ring from a 1,4-diketone and an amine . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “2-Phenyl-1h-pyrrole-3-carboxylic acid” has been studied using X-ray diffraction, IR spectroscopy, and quantum chemistry . The formation of its supramolecular and crystal structures has been established .Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions. For instance, they can participate in Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . They can also undergo a highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Applications De Recherche Scientifique
- The synthesis of pyrrole-3-carboxylic acid amides, including derivatives like 2-Phenyl-1H-pyrrole-3-carboxamide, is of significant interest. This substructure plays a central role in successful drugs like Atorvastatin (a cholesterol-lowering medication) and Sunitinib (used for cancer treatment) .
- It participates in cyclization reactions, yielding structurally interesting compounds with potential biological activities .
- Researchers have evaluated thermodynamic properties of 2-phenylpyrrole, which can be useful for process design and modeling .
- Ethyl 2-phenacyl-3-aryl-1H-pyrrole-4-carboxylate (a related compound) demonstrated lipid-lowering effects, reducing triglyceride and cholesterol content .
Drug Development
Organic Synthesis
Thermophysical Property Data
Lipid-Lowering Effects
Neuroscience Research
Mécanisme D'action
Target of Action
It’s worth noting that pyrrole derivatives have been found to interact with a variety of targets, including the serotonin type 6 receptor (5-ht6r) .
Mode of Action
It has been reported that a compound with a similar structure, 2-phenyl-1h-pyrrole-3-carboxamide, acts as an inverse agonist of the 5-ht6r at the gs and cdk5 signaling pathways . This suggests that 2-Phenyl-1h-pyrrole-3-carboxylic acid might have a similar mode of action.
Biochemical Pathways
It’s known that 5-ht6r is involved in a variety of biochemical pathways, including those related to cognition . Therefore, it’s possible that 2-Phenyl-1h-pyrrole-3-carboxylic acid could influence these pathways.
Result of Action
It’s known that 5-ht6r inverse agonists can reverse memory decline and exhibit procognitive properties . Therefore, it’s possible that 2-Phenyl-1h-pyrrole-3-carboxylic acid could have similar effects.
Orientations Futures
The future directions for “2-Phenyl-1h-pyrrole-3-carboxylic acid” and similar compounds could involve further exploration of their therapeutic potential. Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
Propriétés
IUPAC Name |
2-phenyl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUUDKWBUGDTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

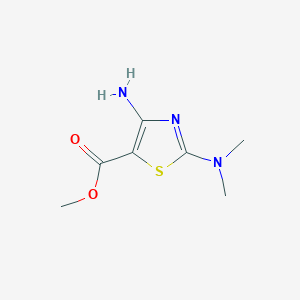
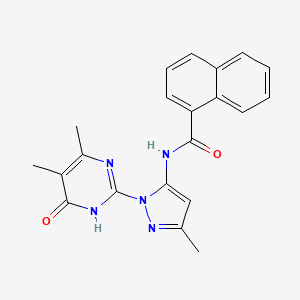


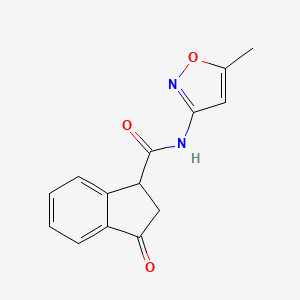
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2751586.png)
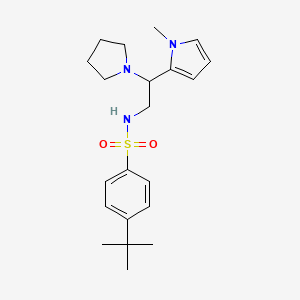
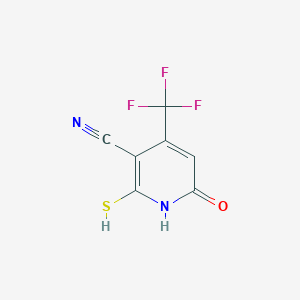
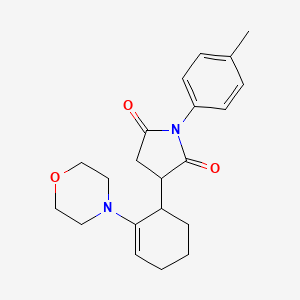
![1,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2751595.png)

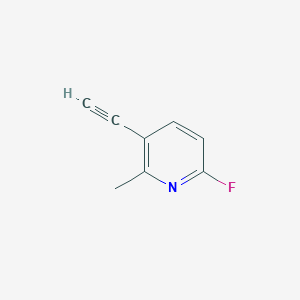
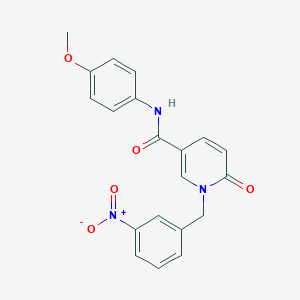
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2751601.png)